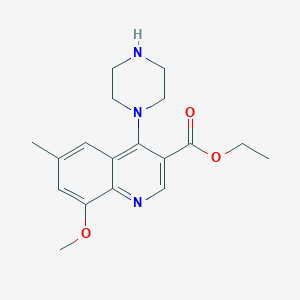
Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic organic compound with the molecular formula C({18})H({23})N({3})O({3}). It belongs to the quinoline family, which is known for its diverse biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution, where the quinoline derivative reacts with piperazine in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine in the presence of potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Introduction of various alkyl or aryl groups on the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its antimicrobial and antiparasitic activities. It is being investigated for its potential to inhibit the growth of certain bacteria and parasites, making it a candidate for the development of new antibiotics and antiparasitic drugs.
Medicine
In medicine, the compound is being explored for its potential as an anticancer agent. Its ability to interact with DNA and inhibit cell proliferation makes it a promising candidate for further research in cancer therapy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Piperaquine: A bisquinoline antimalarial compound.
Uniqueness
Ethyl 8-methoxy-6-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its combination of a methoxy group, a methyl group, and a piperazine moiety provides a unique pharmacophore that can be further optimized for various therapeutic applications.
This detailed overview highlights the potential and versatility of this compound in scientific research and industrial applications
Eigenschaften
Molekularformel |
C18H23N3O3 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
ethyl 8-methoxy-6-methyl-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H23N3O3/c1-4-24-18(22)14-11-20-16-13(9-12(2)10-15(16)23-3)17(14)21-7-5-19-6-8-21/h9-11,19H,4-8H2,1-3H3 |
InChI-Schlüssel |
CPFLFTWDEPUQQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N3CCNCC3)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


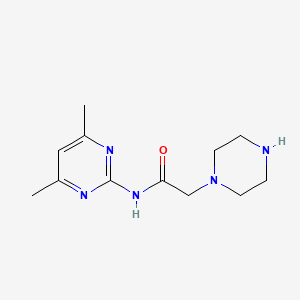
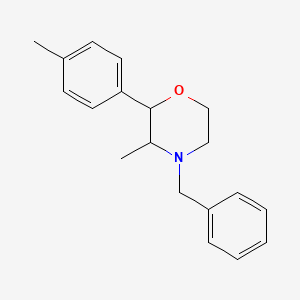
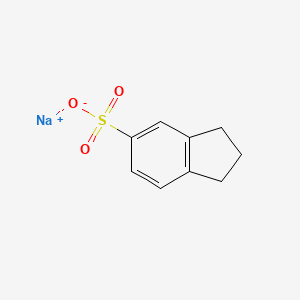
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)
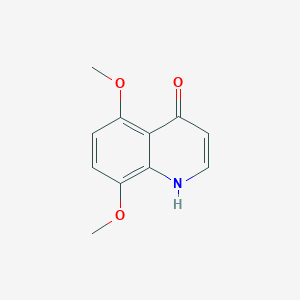
![3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide](/img/structure/B12110924.png)
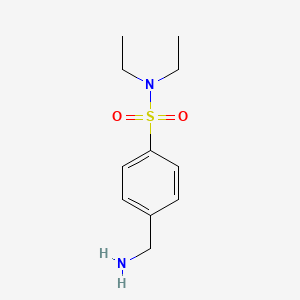
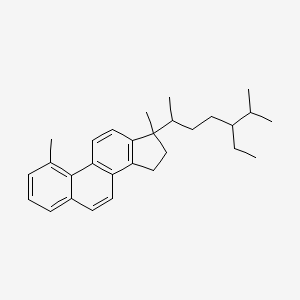
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
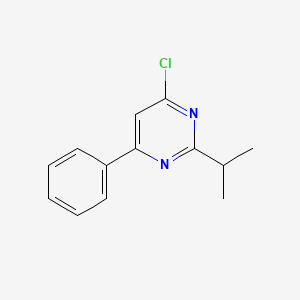
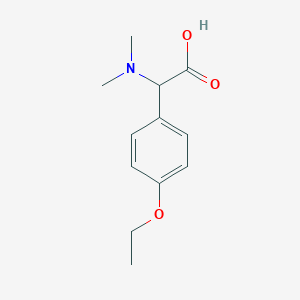


![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)
